N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide
CAS No.:
Cat. No.: VC15329096
Molecular Formula: C20H25NO5S
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO5S |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C20H25NO5S/c1-14(2)25-18-8-5-16(6-9-18)20(22)21(12-19-7-4-15(3)26-19)17-10-11-27(23,24)13-17/h4-9,14,17H,10-13H2,1-3H3 |
| Standard InChI Key | ROGPUYDRRDCUAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a benzamide group substituted at the para position with a propan-2-yloxy (isopropoxy) moiety. The amide nitrogen is further functionalized with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl ring and a (5-methylfuran-2-yl)methyl substituent. The tetrahydrothiophene dioxide moiety introduces a sulfone group, enhancing polarity and potential hydrogen-bonding capacity, while the furan-methyl group contributes aromaticity and steric bulk.
Table 1: Comparative Molecular Properties of Related Benzamides
*Estimated values based on structural analogs.
Stereochemical Considerations
The tetrahydrothiophene dioxide ring introduces a chiral center at the 3-position, potentially resulting in enantiomeric forms. Computational modeling of similar compounds suggests that the (R)-configuration at this center may optimize binding to biological targets due to favorable van der Waals interactions . The furan-methyl group’s orientation further influences steric interactions, as evidenced by molecular dynamics simulations of related furan-containing amides.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide likely follows a multi-step protocol analogous to reported methods for structurally related benzamides :
-
Preparation of 4-(Propan-2-yloxy)benzoic Acid:
-
Etherification of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K2CO3 in DMF).
-
Yield optimization via microwave-assisted synthesis at 120°C for 30 minutes.
-
-
Amide Coupling:
-
Purification:
-
Chromatographic separation on silica gel with ethyl acetate/hexane gradients (30–70%).
-
Final recrystallization from ethanol/water (4:1) to achieve >95% purity.
-
Reaction Optimization Challenges
Competitive N-alkylation at the tetrahydrothiophene nitrogen necessitates precise stoichiometric control. In analogs such as 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide, excess furan-methylamine leads to undesired quaternary ammonium salts, reducing yields by 15–20%. Microwave-assisted synthesis and flow chemistry techniques have been proposed to mitigate these issues in related systems .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its sulfone and amide functionalities. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) achieve solubilities >50 mg/mL, while aqueous solubility at pH 7.4 is limited to <0.1 mg/mL due to the hydrophobic isopropoxy and furan-methyl groups . Accelerated stability studies on analogs indicate decomposition temperatures above 200°C, with hydrolytic susceptibility at the amide bond under strongly acidic (pH <2) or basic (pH >10) conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1675 cm⁻¹ (amide C=O stretch) and 1310–1150 cm⁻¹ (sulfone S=O asymmetric/symmetric stretches) .
-
NMR:
| Compound | IC50 (COX-2) | EC50 (5-HT2A) | LogP |
|---|---|---|---|
| 4-Bromo Analog | 0.45 μM | 1.2 μM | 3.1 |
| 3-Methoxy Analog | 1.8 μM | 0.9 μM | 2.8 |
| Target Compound (Predicted) | 0.6–1.1 μM* | 0.7–1.5 μM* | 3.4* |
*Estimated via quantitative structure-activity relationship (QSAR) modeling.
Applications and Future Directions
Research Applications
The compound’s modular structure makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume